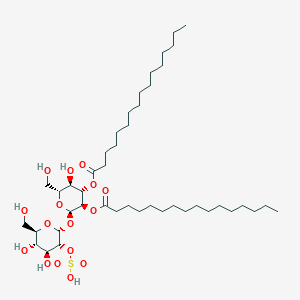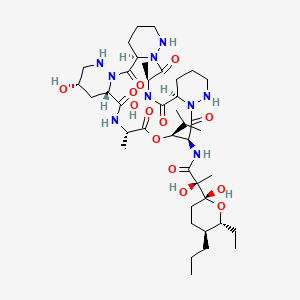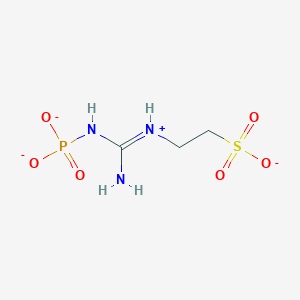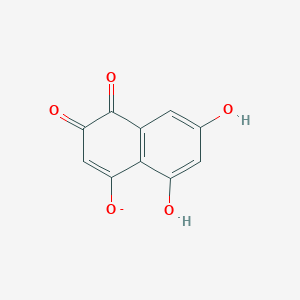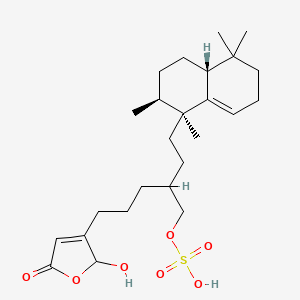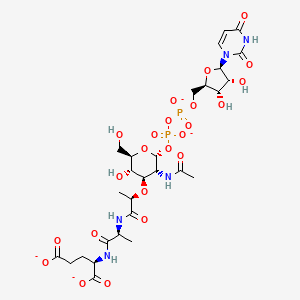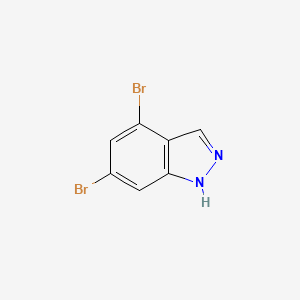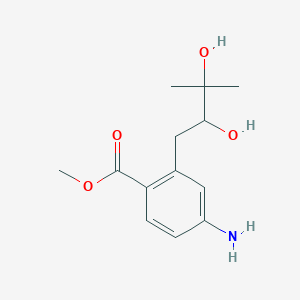![molecular formula C40H74NO8P B1263005 [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263005.png)
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. The specific structure of this compound includes a tetradecanoyl (14:0) and an octadecatrienoyl (18:3) fatty acid chain, with the latter having three cis double bonds at positions 9, 12, and 15.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction is carried out under controlled conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone. The process often involves the use of catalysts and specific reaction temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, involves large-scale extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then purified and modified to obtain the desired fatty acid composition. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain (18:3) is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in phosphatidylcholines can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine head group can undergo substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often catalyzed by metal ions such as iron or copper.
Hydrolysis: Phospholipases A2, C, and D are commonly used enzymes for hydrolysis reactions. The reaction conditions typically involve specific pH and temperature ranges to optimize enzyme activity.
Substitution: Substitution reactions often require specific catalysts and reaction conditions to ensure the selective modification of the phosphorylcholine head group.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids, lysophosphatidylcholine, and glycerophosphocholine.
Substitution: Various phospholipid derivatives with modified head groups.
科学的研究の応用
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.
作用機序
The mechanism of action of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The polyunsaturated fatty acid chain (18:3) can undergo oxidation, leading to the formation of bioactive lipid mediators that modulate cellular signaling pathways. Additionally, the hydrolysis of this compound by phospholipases releases free fatty acids and lysophosphatidylcholine, which have various biological effects.
類似化合物との比較
Similar Compounds
PC(183(9Z,12Z,15Z)/140): Similar structure but with the fatty acid chains in reversed positions.
PC(183(9Z,12Z,15Z)/180): Contains a stearoyl (18:0) fatty acid chain instead of tetradecanoyl (14:0).
PC(183(9Z,12Z,15Z)/P-181(11Z)): Contains a plasmalogen linkage with an enyl-vaccenoyl (18:1) fatty acid chain.
Uniqueness
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a saturated tetradecanoyl (14:0) and a polyunsaturated octadecatrienoyl (18:3) fatty acid chain. This combination influences its physical and chemical properties, making it distinct from other phosphatidylcholines with different fatty acid compositions.
特性
分子式 |
C40H74NO8P |
|---|---|
分子量 |
728 g/mol |
IUPAC名 |
[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H74NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h8,10,14,16,19-20,38H,6-7,9,11-13,15,17-18,21-37H2,1-5H3/b10-8-,16-14-,20-19-/t38-/m1/s1 |
InChIキー |
AGQKQQAJRFTOGL-XPTMXNASSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)
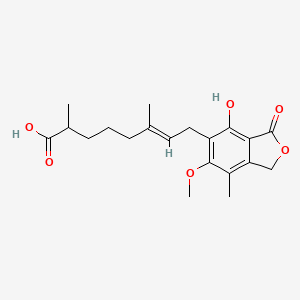
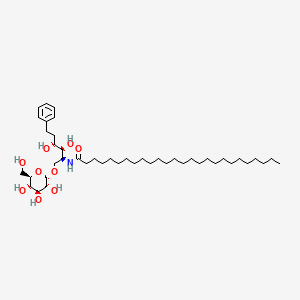
![[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B1262930.png)
